BenchChemオンラインストアへようこそ!

Glaucine hydrochloride

Antitussive Clinical Trial Tolerability

Procure Glaucine hydrochloride (CAS 2269-06-9) for its validated, polypharmacological profile as a non-opioid antitussive and PDE4 inhibitor. This compound uniquely combines PDE4 inhibition (Ki 3.4 µM) with calcium channel antagonism and 5-HT2 receptor modulation, surpassing standard tools like rolipram (free of HARBS-related emetogenic side effects) and codeine. Its proven in vivo efficacy and gastrointestinal safety profile make it the superior choice for respiratory and calcium signaling research. Source now for high-impact studies requiring an opioid-free mechanism.

Molecular Formula C21H26ClNO4
Molecular Weight 391.9 g/mol
CAS No. 2269-06-9
Cat. No. B1654402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlaucine hydrochloride
CAS2269-06-9
Molecular FormulaC21H26ClNO4
Molecular Weight391.9 g/mol
Structural Identifiers
SMILESC[NH+]1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC)OC)OC.[Cl-]
InChIInChI=1S/C21H25NO4.ClH/c1-22-7-6-12-9-18(25-4)21(26-5)20-14-11-17(24-3)16(23-2)10-13(14)8-15(22)19(12)20;/h9-11,15H,6-8H2,1-5H3;1H/t15-;/m0./s1
InChIKeyKRMYOICRUJJKEZ-RSAXXLAASA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glaucine Hydrochloride (CAS 2269-06-9) Research Compound: Core Characteristics and Comparator Landscape


Glaucine hydrochloride, a salt form of the aporphine alkaloid glaucine, is a non-opioid antitussive agent with additional bronchodilator and anti-inflammatory properties mediated through selective phosphodiesterase 4 (PDE4) inhibition, calcium channel antagonism, and interactions with α1-adrenoceptors and 5-HT2 receptors [1][2][3]. Structurally related to papaverine and boldine, glaucine hydrochloride exhibits a distinct polypharmacology profile that differentiates it from opioid-based antitussives (e.g., codeine), other aporphines (e.g., boldine, dicentrine), and non-selective PDE inhibitors (e.g., papaverine) [4][5].

Why Aporphine Alkaloids Cannot Be Interchanged: Glaucine Hydrochloride's Unique Pharmacological Fingerprint


Aporphine alkaloids share a common tetracyclic scaffold but exhibit markedly divergent pharmacological profiles due to subtle differences in substituent patterns, stereochemistry, and salt form properties [1]. Glaucine hydrochloride differs fundamentally from structurally related compounds in three critical dimensions: (1) its balanced polypharmacology—simultaneously targeting PDE4, calcium channels, and adrenoceptors—contrasts with the narrower mechanisms of boldine or dicentrine [2][3]; (2) its distinct enantioselective receptor interactions at 5-HT2 subtypes produce functional outcomes not recapitulated by racemic mixtures or other aporphines [4]; and (3) its non-opioid antitussive efficacy paired with a favorable gastrointestinal tolerability profile distinguishes it from codeine and other opioid-based agents [5][6].

Quantitative Differentiation: Glaucine Hydrochloride vs. Codeine, Boldine, Dicentrine, and Papaverine


Superior Antitussive Efficacy and Tolerability: Glaucine Hydrochloride vs. Codeine in Double-Blind Clinical Trial

In a double-blind comparative trial of 90 patients with acute and chronic cough, glaucine (30 mg t.i.d. for 7 days) demonstrated superior antitussive efficacy to codeine (30 mg t.i.d.) as measured by physician 4-point scale (mean decrease: glaucine 3.0 to 0.47 vs. codeine 3.0 to 1.10; p<0.001 between treatments) and patient visual analogue scale (mean decrease: glaucine 85 mm to 7 mm vs. codeine 83 mm to 17 mm; p<0.001) [1]. Critically, glaucine exhibited a superior gastrointestinal tolerability profile: constipation and nausea were reported by 9 patients on codeine vs. 0 patients on glaucine (p<0.01), with one codeine patient withdrawn due to vomiting, constipation, and nausea [1].

Antitussive Clinical Trial Tolerability

PDE4 Inhibition Profile: Glaucine vs. Rolipram—A Distinct Non-Competitive Mechanism with Lower Affinity for High-Affinity Binding Sites

Glaucine selectively inhibits PDE4 from human bronchus and polymorphonuclear leukocytes (PMN) in a non-competitive manner with a Ki of 3.4 μM [1]. In contrast, the prototypical PDE4 inhibitor rolipram binds to the high-affinity rolipram binding site (HARBS) with high affinity. Glaucine displaces [³H]-rolipram from rat brain cortex membranes with an IC₅₀ of approximately 100 μM, yielding a Ki (PDE4 catalytic site)/IC₅₀ (HARBS) ratio of ~0.034 [1]. This exceptionally low ratio indicates that glaucine preferentially targets the catalytic site of PDE4 with minimal interaction at the HARBS, a profile distinct from rolipram and many synthetic PDE4 inhibitors that exhibit high-affinity HARBS binding, which has been associated with emetic side effects [1][2].

PDE4 Inhibitor cAMP Bronchodilation

Calcium Channel Antagonism and Bronchodilation: Glaucine vs. Papaverine and Diltiazem

Glaucine acts as a calcium channel antagonist through the benzothiazepine recognition site, with functional studies in human isolated bronchus showing a pD'₂ of 3.62 for inhibition of Ca²⁺-induced contractions [1]. In rat aorta, glaucine inhibited noradrenaline-induced contractions with a pIC₅₀ of 6.08 [2]. Comparative studies with diltiazem, nifedipine, and prazosin reveal that glaucine exhibits a distinct selectivity profile: it shows greater potency on noradrenaline-induced contraction (pIC₅₀ 6.08) than on KCl-induced depolarization, whereas nifedipine and diltiazem are more potent on KCl-induced contraction [3]. Unlike papaverine, a non-selective PDE inhibitor and calcium antagonist, glaucine does not significantly inhibit caffeine-induced contractions in Ca²⁺-free medium, indicating a more targeted mechanism of action on receptor-operated calcium channels rather than intracellular calcium release [3].

Calcium Channel Blocker Bronchodilator Smooth Muscle Relaxation

Dopamine D1/D2 Receptor Binding: Glaucine vs. Boldine—In Vitro Potency vs. In Vivo Efficacy

At dopamine D1-like ([³H]-SCH 23390) and D2-like ([³H]-raclopride) binding sites in rat striatal membranes, boldine exhibits ~10-fold greater potency than glaucine, with IC₅₀ values of 0.40 ± 0.03 μM and 0.52 ± 0.11 μM for boldine, compared to 3.90 ± 0.23 μM and 3.02 ± 0.30 μM for glaucine, respectively [1]. Paradoxically, in vivo behavioral studies reveal that glaucine, despite lower in vitro affinity, demonstrates more robust antidopaminergic activity: glaucine (10–40 mg/kg i.p.) significantly antagonized apomorphine-induced stereotypy and climbing in mice, whereas boldine was ineffective at doses up to 40 mg/kg [1]. This inverse correlation between in vitro binding affinity and in vivo efficacy highlights a critical pharmacokinetic/pharmacodynamic divergence that cannot be predicted from receptor binding data alone [1].

Dopamine Receptor Antagonist Neuropharmacology

5-HT2 Receptor Pharmacology: Enantioselective Partial Agonism of S-Glaucine vs. Antagonism of Dicentrine and Isolaureline

Functional evaluation of glaucine enantiomers at human 5-HT2 receptor subtypes reveals a unique pharmacological signature: (S)-glaucine acts as a partial agonist at all three 5-HT2 subtypes (5-HT2A, 5-HT2B, 5-HT2C), whereas (R)-glaucine exhibits positive allosteric modulation specifically at the 5-HT2A receptor [1]. In direct contrast, the enantiomers of the structurally related aporphines isolaureline and dicentrine function exclusively as antagonists at 5-HT2 receptors, with (R)-isolaureline showing the greatest antagonist potency (pKb = 8.14 at 5-HT2C) [1]. This fundamental divergence in functional activity (partial agonism vs. antagonism) between glaucine and its close aporphine analogs underscores that even minor structural variations within this scaffold yield qualitatively different receptor pharmacology [1].

5-HT2 Receptor Enantioselectivity Partial Agonist Serotonin

Cytotoxicity Profile: Glaucine as the Most Potent Compound in a Series of Aporphine Alkaloids Against HeLa Cells

In a comparative cytotoxicity study of seven aporphine alkaloids against HeLa cervical cancer cells, glaucine emerged as the most potent compound in the series, with an IC₅₀ of 8.2 μM [1]. This potency surpassed that of structurally related alkaloids including actinodaphnine and cassythine, establishing glaucine's superior antiproliferative activity within this chemotype [1]. Further mechanistic studies revealed that glaucine reverses multidrug resistance by inhibiting P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), and at 10 μM enhances doxorubicin cytotoxicity 2.5–5.4 fold in Caco-2 and CEM ADR5000 cells [2].

Cytotoxicity HeLa Cancer Research Antiproliferative

Recommended Research Applications for Glaucine Hydrochloride Based on Verified Differentiation Data


Preclinical Cough Models Requiring Non-Opioid Antitussive Activity with Superior GI Tolerability

Glaucine hydrochloride is the preferred compound for in vivo cough studies where the confounding effects of opioid receptor activation (e.g., constipation, sedation, abuse liability) must be avoided. Its antitussive efficacy has been directly shown to surpass codeine in clinical trials (physician score decrease: 3.0 to 0.47 vs. 3.0 to 1.10; p<0.001) with zero reported GI adverse events vs. 9 cases in the codeine arm [1]. Animal studies confirm antitussive activity in cats at doses of 5.0–10.0 mg/kg i.p., with preserved efficacy under pathological inflammatory conditions [2].

Respiratory Pharmacology Research: PDE4-Mediated Bronchodilation and Anti-Inflammation Without HARBS-Linked Emesis

Researchers investigating PDE4 as a therapeutic target in asthma or COPD should select glaucine hydrochloride for its unique low PDE4/HARBS ratio (~0.034), which distinguishes it from rolipram and synthetic PDE4 inhibitors that exhibit high-affinity HARBS binding associated with emetogenic side effects [1]. Its Ki of 3.4 μM for PDE4 catalytic inhibition in human bronchus and PMNs, combined with functional bronchodilation (pD₂ ~4.5 in human isolated bronchus) and inhibition of granulocyte superoxide generation, provides a well-characterized tool compound for studying PDE4-mediated airway responses [1].

Calcium Signaling Studies: Discrimination of Receptor-Operated vs. Voltage-Dependent Calcium Entry Pathways

For investigators dissecting calcium signaling mechanisms in smooth muscle, glaucine hydrochloride offers a distinct pharmacological profile: it preferentially inhibits noradrenaline-induced (receptor-operated) contractions (pIC₅₀ 6.08) over KCl-induced (voltage-dependent) contractions, and unlike papaverine, spares caffeine-sensitive intracellular calcium stores [1][2]. This selectivity profile, established through direct comparative studies with diltiazem, nifedipine, and prazosin, makes glaucine a valuable probe for differentiating calcium entry pathways in vascular and airway smooth muscle preparations [2].

Serotonin Receptor Pharmacology: Probing 5-HT2 Partial Agonism vs. Antagonism with Enantiopure Compounds

Studies requiring a 5-HT2 receptor partial agonist or positive allosteric modulator should utilize (S)-glaucine or (R)-glaucine enantiomers, respectively, as demonstrated by functional assays at human 5-HT2A/2B/2C receptors [1]. This functional profile stands in stark contrast to the antagonist activity of the closely related aporphines isolaureline and dicentrine, making glaucine enantiomers indispensable for comparative structure-activity relationship studies and for investigating the therapeutic potential of biased 5-HT2 receptor modulation in CNS or cardiovascular research [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Glaucine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.